2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, a chlorinated benzene ring, and an imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a chlorinated benzoyl chloride under acidic conditions.
Attachment of the Imidazolidinyl Group: The imidazolidinyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an imidazolidinyl chloride.
Final Coupling: The final step involves coupling the intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The chlorinated benzene ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
- **2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
The presence of the imidazolidinyl group and the specific substitution pattern on the benzothiazole ring make 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE unique
Properties
Molecular Formula |
C20H18ClN3O2S2 |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(4-methylbenzoyl)imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13-2-4-14(5-3-13)19(26)24-9-8-23(12-24)18(25)11-27-20-22-16-10-15(21)6-7-17(16)28-20/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
HZBIFLNBZLJBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
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